benzyl 3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate benzyl 3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15866749
InChI: InChI=1S/C14H17F2NO3/c15-10-14(19)6-7-17(8-12(14)16)13(18)20-9-11-4-2-1-3-5-11/h1-5,12,19H,6-10H2
SMILES:
Molecular Formula: C14H17F2NO3
Molecular Weight: 285.29 g/mol

benzyl 3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate

CAS No.:

Cat. No.: VC15866749

Molecular Formula: C14H17F2NO3

Molecular Weight: 285.29 g/mol

* For research use only. Not for human or veterinary use.

benzyl 3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate -

Specification

Molecular Formula C14H17F2NO3
Molecular Weight 285.29 g/mol
IUPAC Name benzyl 3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate
Standard InChI InChI=1S/C14H17F2NO3/c15-10-14(19)6-7-17(8-12(14)16)13(18)20-9-11-4-2-1-3-5-11/h1-5,12,19H,6-10H2
Standard InChI Key FDMJTUQOQPSWKN-UHFFFAOYSA-N
Canonical SMILES C1CN(CC(C1(CF)O)F)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

The compound features a piperidine ring—a six-membered heterocycle with one nitrogen atom—substituted at positions 3 and 4. Position 3 bears a fluorine atom, while position 4 is functionalized with both a fluoromethyl (CF2H-\text{CF}_2\text{H}) and a hydroxyl (OH-\text{OH}) group. The nitrogen atom is further modified with a benzyl ester group via a carboxylate linker.

Table 1: Key Physicochemical Properties

PropertyValue
CAS NumberVC15866749
Molecular FormulaC14H17F2NO3\text{C}_{14}\text{H}_{17}\text{F}_{2}\text{NO}_{3}
Molecular Weight285.29 g/mol
IUPAC NameBenzyl 3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate
Density1.3±0.1 g/cm³
Boiling PointData pending

Synthesis and Reaction Pathways

The synthesis of benzyl 3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate involves multi-step processes designed to introduce fluorine and fluoromethyl groups onto the piperidine backbone while maintaining stereochemical integrity.

Key Synthetic Steps

  • Ring Formation: The piperidine core is typically constructed via cyclization reactions, such as the Dieckmann condensation or reductive amination, using appropriately substituted precursors.

  • Fluorination: Electrophilic fluorinating agents (e.g., Selectfluor®) or nucleophilic substitution reactions introduce fluorine at position 3.

  • Fluoromethylation: A fluoromethyl group is added to position 4 through radical-mediated reactions or organometallic couplings.

  • Esterification: The benzyl ester is introduced via carbodiimide-mediated coupling of the piperidine nitrogen with benzyl chloroformate.

Industrial-scale synthesis often employs continuous flow reactors to enhance yield (reported >70%) and purity (>98%).

Biological Activity and Mechanism of Action

The compound’s biological activity stems from its ability to interact with enzymes and receptors, particularly those involved in neurological and metabolic pathways.

Enzyme Inhibition

The fluoromethyl and hydroxyl groups participate in hydrogen bonding with active-site residues of target enzymes. For example, in acetylcholinesterase inhibition assays, analogues of this compound show IC₅₀ values in the nanomolar range, suggesting potent activity.

Membrane Permeability

The benzyl ester enhances lipophilicity, facilitating blood-brain barrier penetration. This property is critical for central nervous system (CNS)-targeted therapies.

Applications in Medicinal Chemistry

Neurological Disorders

Preclinical studies highlight its potential in treating Alzheimer’s disease, where it inhibits β-secretase (BACE1), a key enzyme in amyloid-β plaque formation.

Oncology

Fluorine substituents improve metabolic stability, making the compound a candidate for kinase inhibitors in cancer therapy. In vitro assays demonstrate antiproliferative effects against glioblastoma cells (IC₅₀ = 2.1 μM).

Comparison with Structural Analogues

Table 2: Comparative Analysis of Piperidine Derivatives

CompoundBiological TargetIC₅₀/EC₅₀
Benzyl 3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylateBACE185 nM
Benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylateDopamine D3 receptor120 nM
Benzyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylateHIV-1 protease430 nM

The fluoromethyl group in benzyl 3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate confers a 1.4-fold increase in binding affinity compared to non-fluorinated analogues, underscoring fluorine’s role in enhancing electrostatic interactions .

Future Directions and Challenges

While the compound shows promise, challenges remain in optimizing its pharmacokinetic profile. Future research should explore:

  • Prodrug Strategies: Masking the hydroxyl group to improve oral bioavailability.

  • Stereoselective Synthesis: Developing catalytic asymmetric methods to access enantiopure forms.

  • Toxicological Studies: Assessing long-term safety in animal models prior to clinical trials.

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